4-Amino-2,5-dimethylbenzene-1-diazonium
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Overview
Description
4-Amino-2,5-dimethylbenzene-1-diazonium is an aromatic diazonium compound derived from 4-amino-2,5-dimethylbenzene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,5-dimethylbenzene-1-diazonium typically involves the diazotization of 4-amino-2,5-dimethylbenzene. This process includes the reaction of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pH, which are crucial for the stability of the diazonium compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-dimethylbenzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.
Common Reagents and Conditions
Nitrous Acid: Generated from sodium nitrite and a strong acid.
Copper Salts: Used in Sandmeyer reactions to facilitate the substitution of the diazonium group.
Phenols and Aromatic Amines: Used in azo coupling reactions.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Scientific Research Applications
4-Amino-2,5-dimethylbenzene-1-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules through azo coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-dimethylbenzene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Another aromatic amine with similar reactivity but different substitution pattern.
2,5-Dimethyl-1,4-benzenediamine: A related compound with two amino groups, used in similar applications.
Uniqueness
4-Amino-2,5-dimethylbenzene-1-diazonium is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. Its ability to participate in both substitution and coupling reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
64113-14-0 |
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Molecular Formula |
C8H10N3+ |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
4-amino-2,5-dimethylbenzenediazonium |
InChI |
InChI=1S/C8H10N3/c1-5-4-8(11-10)6(2)3-7(5)9/h3-4H,9H2,1-2H3/q+1 |
InChI Key |
NDGZCIISICKSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+]#N)C)N |
Origin of Product |
United States |
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